4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
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Overview
Description
4-Bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H12BrNO2 and a molecular weight of 306.15 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and an imine group attached to a phenol ring. It is primarily used in research settings and has various applications in chemistry and biology.
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the cell.
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure or function of its target molecules.
Biochemical Pathways
Given its potential to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation , it could potentially affect various biochemical pathways, particularly those involving its target molecules.
Result of Action
Based on its potential reactions , it could potentially alter the structure or function of its target molecules, leading to changes at the molecular and cellular levels.
Action Environment
This compound presents an interesting subject for further study in the field of proteomics research .
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3-methoxyaniline under reflux conditions in ethanol . The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
4-Bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Comparison with Similar Compounds
4-Bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol can be compared with other similar compounds, such as:
4-Bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol: This compound has a fluorine atom instead of a hydrogen atom, which may alter its reactivity and biological activity.
4-Bromo-3-methylphenol: This compound lacks the imine and methoxy groups, making it less reactive in certain chemical reactions.
4-Bromo-2-methylphenol: Similar to 4-bromo-3-methylphenol, but with a different substitution pattern on the phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-[(3-methoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMWQQASEUFJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416404 |
Source
|
Record name | AC1NSF8U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5375-46-2 |
Source
|
Record name | AC1NSF8U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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